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Compound of Interest

Compound Name: 4-Bromooxazole

Cat. No.: B040895

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of heterocyclic compounds is a critical step in drug discovery and
development. 4-Bromooxazole, a versatile synthetic intermediate, requires precise analytical
methods to ensure its identity, purity, and stability. This guide provides a comparative overview
of key analytical techniques for the characterization of 4-bromooxazole, offering experimental
protocols and data for comparison with related brominated heterocyclic compounds.

Spectroscopic Methods: Unveiling the Molecular
Fingerprint

Spectroscopic techniques are indispensable for elucidating the structural features of 4-
bromooxazole. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed
information about the chemical environment of atomic nuclei, while Mass Spectrometry (MS)
determines the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy
identifies characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of 4-bromooxazole. While
specific experimental data for the parent 4-bromooxazole is not readily available in the public
domain, data for structurally similar compounds can provide valuable comparative insights.

Data Comparison: 1H and 13C NMR Chemical Shifts (8) in ppm
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Compound 1H NMR (Solvent) 13C NMR (Solvent)

7.14 (dd, J = 5.0, 3.7 Hz, 1H),
4-Bromo-5-(thiophen-2- 7.43 (dd, J=5.0, 1.4 Hz, 1H), 110.0, 125.9, 126.8, 127.7,
yl)oxazole 7.61(dd,J=3.7, 1.4 Hz, 1H),  127.8, 144.0, 149.0 (CDCI3)
7.80 (s, 1H) (CDCI3)

5-Bromooxazole-4-carboxylic 8.15 (s, 1H), 13.2 (br s, 1H)

) ) Not available
acid (Hypothetical)[1] (DMSO-d6)[1]
2-Bromooxazole Not available Not available
4-Bromo-1H-imidazole[2] Not available Not available

Experimental Protocol: 1H and 13C NMR Spectroscopy|[3]

e Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCI3, DMSO-d6) in an NMR tube.

e Instrument: A 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:

o Acquire a proton spectrum using a standard pulse sequence.

o Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5
seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0.00 ppm).

e 13C NMR Acquisition:

o Acquire a carbon spectrum with proton decoupling.

o Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-
10 seconds.

o Reference the spectrum to the solvent peak (e.g., CDCI3 at 77.16 ppm).
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Workflow for NMR Analysis

A streamlined workflow for NMR-based structural characterization.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of 4-bromooxazole and for
gaining structural information through its fragmentation pattern. The presence of bromine is
readily identified by the characteristic isotopic pattern of 79Br and 81Br, which have a near 1:1
natural abundance, resulting in two molecular ion peaks ([M]+ and [M+2]+) of almost equal
intensity.[4]

Data Comparison: Mass Spectrometry

. Expected
Compound Molecular Formula  Molecular Weight
[M]+/[M+2]+ m/z
4-Bromooxazole C3H2BrNO 147.96 147/149
5-Bromooxazole-4-
o C4H2BrNO3 207.97 206/208 ([M-H]-)[1]
carboxylic acid[1]
4-Bromo-1H-
o C3H3BrN2 146.97 146/148[5]
imidazole[5]

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or as the eluent from a gas chromatograph.

 lonization: Bombard the sample with a beam of electrons (typically 70 eV) to induce
ionization and fragmentation.[6]

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum.

Expected Fragmentation Pathway for 4-Bromooxazole
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[C3H2NO]+*
- Bre m/z 68
4-Bromooxazole /
[C3H2BINOJ+ |——CO-Br [CZP/HE)H
[Br]+
m/z 79/81

Click to download full resolution via product page

A plausible EI-MS fragmentation pathway for 4-bromooxazole.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups present in a molecule based on their characteristic vibrational frequencies.

Data Comparison: Key FTIR Vibrational Frequencies (cm-1)

. 5-Nitro-2-(4-nitrobenzyl) General Oxazole
Functional Group o
benzoxazole[7] Derivatives[8]
C=N Stretch 1520[7] 1500-1600
C-0O-C Stretch 1144, 1079[7] 1050-1250
C-Br Stretch Not specified ~500-600

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy[9]
o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

o Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of
4000-400 cm-1.[7]

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.
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Chromatographic Methods: Assessing Purity and
Quantification

Chromatographic techniques are essential for separating 4-bromooxazole from impurities and
for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas
Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile technique for the analysis of moderately polar compounds
like 4-bromooxazole.

Data Comparison: HPLC Parameters

Compound Column Mobile Phase Detection

A: 0.1% Formic acid in
WaterB: Acetonitrile UV at 235 nm[10]
(Gradient)[10]

5-Bromooxazole-4- C18 reverse-
carboxylic acid[10] phase[10]

Acetonitrile, Water,
2-Bromo-4-nitro-1H- ) -
Newcrom R1 and Phosphoric Not specified

imidazole[6] 6]
aci

Experimental Protocol: Reverse-Phase HPLC[10]

 Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a
UV detector.[10]

o Chromatographic Conditions:
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common
starting point.

o Flow Rate: 1.0 mL/min.
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o Column Temperature: 30 °C.

o Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (e.g.,
254 nm).

o Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a
suitable solvent.

HPLC Analysis Workflow

Sample Preparation

Dissolve sample
in mobile phase

HPLC Analysis

Inject sample

'

Separation on
C18 column

'

UV Detection

Data Analysis

Generate
Chromatogram

'

Peak Integration
& Quantification
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A typical workflow for HPLC-based purity analysis and quantification.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds like 4-
bromooxazole, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Data Comparison: GC Parameters

. Temperature

Compound Column Carrier Gas

Program
General Phyto- HP-5MS (30 m x 0.25 Heli 40°C (3 min) to 300°C

elium
compounds mm) at 3°C/min
_ _ 50°C to 150°C at
General Bioactive HP-5MS column (30 ) )
Helium 3°C/min, hold for 10

Compounds m X 250 pm)

min

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

¢ Instrumentation: A GC system coupled to a mass spectrometer.

o Chromatographic Conditions:

[¢]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
o Carrier Gas: Helium at a constant flow rate.
o Injector Temperature: 250 °C.

o Temperature Program: A temperature gradient starting from a low temperature (e.g., 50
°C) and ramping up to a high temperature (e.g., 280 °C) to ensure the elution of all
components.

e MS Conditions:
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o lonization: Electron lonization (El) at 70 eV.

o Scan Range: A suitable mass range to detect the molecular ion and expected fragments
(e.g., m/z 40-200).

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides the unambiguous three-
dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular
interactions. While a crystal structure for 4-bromooxazole is not publicly available, the general
procedure is outlined below.

Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis, often by
slow evaporation of a solvent.

o Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by
irradiating it with monochromatic X-rays.

o Structure Solution and Refinement: Process the diffraction data to solve the crystal structure
and refine the atomic positions.

This guide provides a foundational framework for the analytical characterization of 4-
bromooxazole. While specific experimental data for the parent compound is limited, the
provided protocols and comparative data for related structures offer a valuable starting point for
researchers in the field. The application of these orthogonal analytical techniques is essential
for the comprehensive characterization and quality control of this important synthetic building
block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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